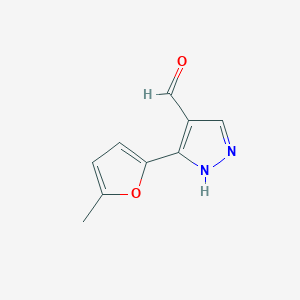
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
説明
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde (also known as 5-methyl-2-furyl-3-pyrazolecarboxaldehyde) is a heterocyclic compound belonging to the pyrazole family of compounds. It is a colorless solid that is soluble in polar organic solvents. This compound has been studied for its potential use in various scientific research applications.
科学的研究の応用
Chemistry
Field
Organic Synthesis
Methods
One common method involves the Wittig reaction, where the compound is reacted with phosphonium ylides to form alkenes.
Results
The yield and selectivity of the reaction can vary, but typically, a yield of around 56% can be achieved with a slight excess of the phosphonium ylide .
Medicine
Field
Pharmacology
Methods
It is assessed through in vitro assays for enzyme inhibition and receptor blockade, followed by in vivo studies in animal models.
Results
One study demonstrated dual inhibitory effects with promising anticoagulant activity, suggesting its potential in preventing thrombotic diseases .
Materials Science
Field
Polymer Chemistry
Methods
Polymerization reactions such as free-radical or condensation polymerizations are employed.
Results
The resulting polymers exhibit tailored properties suitable for various applications, including electronics and coatings .
Environmental Science
Field
Environmental Remediation
Methods
They are used in adsorption studies to test their efficacy in capturing and removing heavy metals or organic pollutants from water.
Results
The studies often reveal a high adsorption capacity, making them suitable candidates for water purification systems .
Food Science
Field
Food Flavoring
Methods
These compounds are synthesized and then added to food products in controlled amounts to achieve the desired flavor profile.
Results
Sensory evaluation panels often report enhanced flavors, contributing to the compound’s use in the food industry .
Continuing the analysis, here’s an additional application of “3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde” in a dedicated scientific field:
Renewable Resources
Field
Green Chemistry
Methods
A notable method includes the one-pot Wittig synthesis from fructose, which is a renewable carbohydrate, to produce furan derivatives like Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate .
Results
The synthesis yields stable furan derivatives with good water solubility, which are promising for biological applications. The best yield reported is 56% using a slight excess of the phosphorane .
特性
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGODRWFMKXNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429407 | |
| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1006464-09-0 | |
| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
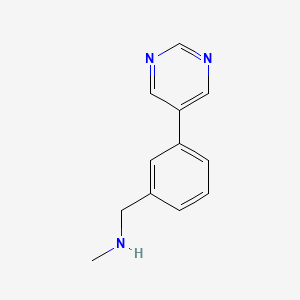
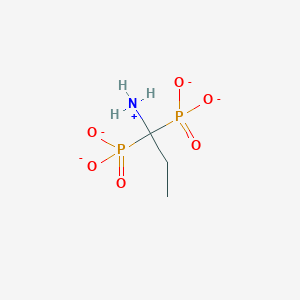
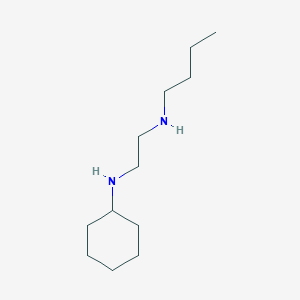
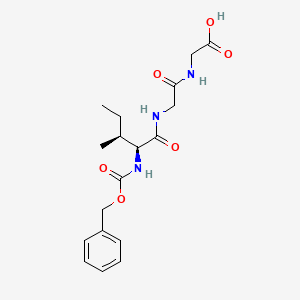
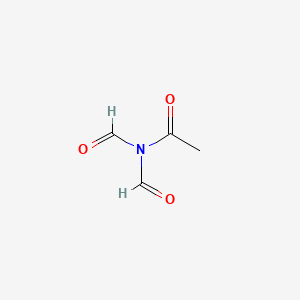

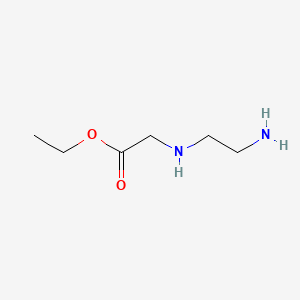
![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)
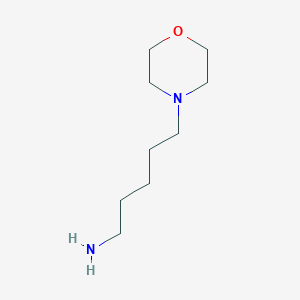
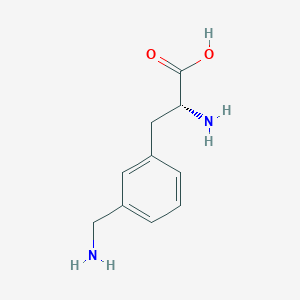
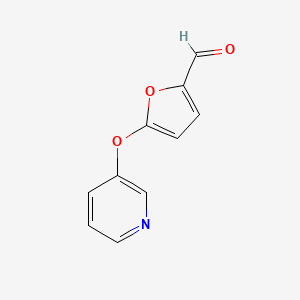
![[5-(Pyrid-3-yloxy)-2-furyl]methanol](/img/structure/B1609629.png)